molecular formula C10H8ClN3O3 B13886047 4-chloro-5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1435479-66-5

4-chloro-5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B13886047
CAS No.: 1435479-66-5
M. Wt: 253.64 g/mol
InChI Key: VFNMQNKUEDYROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid is a compound that belongs to the class of benzoic acids substituted with a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and methoxy groups, along with the triazole ring, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of copper(I) catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-5-formyl-2-(triazol-2-yl)benzoic acid, while substitution of the chloro group with an amine can produce 4-amino-5-methoxy-2-(triazol-2-yl)benzoic acid .

Scientific Research Applications

4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methoxy-2-(1,2,3-triazol-4-yl)benzoic acid
  • 4-chloro-5-methoxy-2-(1,2,4-triazol-3-yl)benzoic acid
  • 4-chloro-5-methoxy-2-(1,2,3-triazol-5-yl)benzoic acid

Uniqueness

4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid is unique due to the specific position of the triazole ring and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1435479-66-5

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C10H8ClN3O3/c1-17-9-4-6(10(15)16)8(5-7(9)11)14-12-2-3-13-14/h2-5H,1H3,(H,15,16)

InChI Key

VFNMQNKUEDYROQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N2N=CC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.